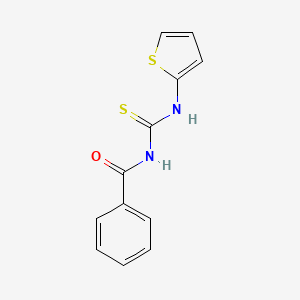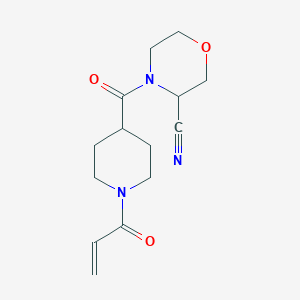
N-(thiophen-2-ylcarbamothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiophen-2-ylcarbamothioyl)benzamide is a chemical compound with the molecular formula C12H10N2OS2 and a molecular weight of 262.35 . It is a derivative of benzamide .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes this compound, often involves the reaction of amines with appropriate benzoyl isothiocyanate . The reaction is performed under specific conditions and the products are purified for further analysis .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass analysis . These methods provide detailed information about the molecular structure of the compound .Chemical Reactions Analysis
Benzamide derivatives, including this compound, can undergo various chemical reactions. For instance, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity .Applications De Recherche Scientifique
1. Use in Chromium Measurement in Pharmaceuticals
N-(thiazol-2-ylcarbamothioyl) benzamide, a compound related to N-(thiophen-2-ylcarbamothioyl)benzamide, has been used to synthesize chromium(III) sensors in pharmaceutical samples. These sensors include coated wire ion selective electrodes (CW-ISEs), liquid internal electrolyte ion selective electrodes (LIE-ISEs), and solid-state ion selective electrodes (SS-ISEs). This application demonstrates its utility in pharmaceutical analysis and quality control (Ebadi Vazifekhoran et al., 2023).
2. Antimicrobial Activity
A series of N-(benzo[d]oxazol-2-ylcarbamothioyl)-substituted benzamides, which are structurally related to this compound, have shown moderate to potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This illustrates the potential of such compounds in developing new antimicrobial agents (Wanjari et al., 2021).
3. Corrosion Inhibition
Compounds like N-(pyrimidin-2-ylcarbamothioyl)benzamide and N-(6-methylpyridin-2-ylcarbamothioyl)benzamide, which share a similar structure with this compound, have been evaluated as corrosion inhibitors for carbon steel. These derivatives show promising inhibitory efficiency, indicating potential applications in materials science and engineering (de Oliveira et al., 2015).
4. Cytotoxic Activity Against Cancer Cells
N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, closely related to this compound, have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. This research demonstrates the potential of these compounds in the development of anticancer drugs (Adhami et al., 2014).
Safety and Hazards
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Orientations Futures
Benzamide derivatives, including N-(thiophen-2-ylcarbamothioyl)benzamide, have potential applications in various fields due to their wide range of biological activities . Future research could focus on conducting in vivo biochemical tests of effective amides and exploring their potential applications in different fields .
Propriétés
IUPAC Name |
N-(thiophen-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS2/c15-11(9-5-2-1-3-6-9)14-12(16)13-10-7-4-8-17-10/h1-8H,(H2,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQMHNHWEOCKJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B2417163.png)

![5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2417168.png)






![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2417180.png)
![3-chloro-4-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2417181.png)
![5-(7-Fluoroquinazolin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2417182.png)

![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2417186.png)